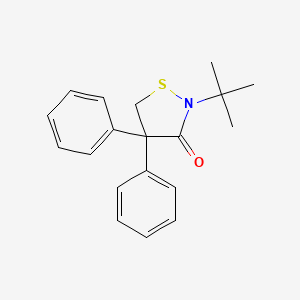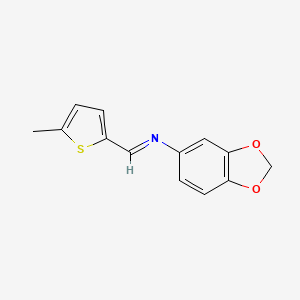![molecular formula C16H10N2O4S B14450771 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate CAS No. 74151-44-3](/img/structure/B14450771.png)
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C16H10N2O4S. It is a diazonium salt derivative of naphthalene, featuring a benzenesulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and benzenesulfonyl chloride for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 5-amino-2-naphthol.
Applications De Recherche Scientifique
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium group. This group can undergo electrophilic substitution reactions with nucleophiles, forming covalent bonds with various substrates. The benzenesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the diazonium group.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used as a precursor in the synthesis of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate.
Azo Dyes: Compounds formed from the coupling reactions of diazonium salts with aromatic amines or phenols.
Uniqueness
This compound is unique due to its combination of a diazonium group and a benzenesulfonyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .
Propriétés
Numéro CAS |
74151-44-3 |
|---|---|
Formule moléculaire |
C16H10N2O4S |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
5-(benzenesulfonyloxy)-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)22-23(20,21)11-5-2-1-3-6-11/h1-10H |
Clé InChI |
SPFAIWPOFBWTAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)








